molecular formula C10H10N2O2 B13317702 6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid

6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13317702
M. Wt: 190.20 g/mol
InChI Key: LEGKSSQHSVXDDO-UHFFFAOYSA-N
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Description

6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a but-3-yn-1-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and but-3-yn-1-amine.

    Coupling Reaction: The but-3-yn-1-amine is coupled with pyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the amino group.

Scientific Research Applications

6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular processes.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the but-3-yn-1-ylamino group.

    6-Aminopyridine-3-carboxylic acid: Contains an amino group instead of the but-3-yn-1-ylamino group.

    But-3-yn-1-amine: Lacks the pyridine ring and carboxylic acid group.

Uniqueness

6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of both the but-3-yn-1-ylamino group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

6-(but-3-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-3-6-11-9-5-4-8(7-12-9)10(13)14/h1,4-5,7H,3,6H2,(H,11,12)(H,13,14)

InChI Key

LEGKSSQHSVXDDO-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

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